ALD SiO₂ Growth Rate: AHEAD Achieves >1.0 Å/Cycle, Exceeding BDEAS and TDMAS Under Comparable Thermal ALD Conditions
In thermal ALD of SiO₂ using ozone as oxidant, hexakis(ethylamino)disilane (AHEAD) delivered a growth rate of >1.0 Å/cycle (reported up to ~1.1 Å/cycle) across a deposition temperature window of 150–300 °C on 200 mm and 300 mm silicon wafers in ASM Pulsar®2000 and A412™ ALD reactors [1][2]. By comparison, bis(diethylamino)silane (BDEAS), a widely used mono-aminosilane, achieves a growth rate of ~0.10 nm/cycle (1.0 Å/cycle) under thermal ALD with O₃ at 250–350 °C [3]. Tris(dimethylamino)silane (TDMAS) yields only 0.075–0.08 nm/cycle (0.75–0.80 Å/cycle) under comparable oxidant conditions [4]. This represents a quantified advantage of approximately 10% over BDEAS and ~38–47% over TDMAS under cross-study comparable thermal ALD SiO₂ process conditions.
| Evidence Dimension | Thermal ALD SiO₂ growth per cycle (GPC) |
|---|---|
| Target Compound Data | >1.0 Å/cycle (up to ~1.1 Å/cycle) at 150–300 °C, O₃ oxidant, 200–300 mm wafers |
| Comparator Or Baseline | BDEAS: ~0.10 nm/cycle (1.0 Å/cycle) at 250–350 °C, O₃ oxidant [3]; TDMAS: 0.075–0.08 nm/cycle (0.75–0.80 Å/cycle), O₃ or H₂O₂ oxidant [4] |
| Quantified Difference | AHEAD ~10% higher GPC than BDEAS; ~38–47% higher than TDMAS |
| Conditions | Thermal ALD; AHEAD vaporized at 110–148 °C; O₃ oxidant; 150–300 °C substrate temperature; ASM Pulsar®2000 (200 mm) and A412™ batch (300 mm, 120-wafer load) reactors |
Why This Matters
Higher GPC directly reduces the number of ALD cycles required to reach target film thickness, improving wafer throughput and lowering manufacturing cost per wafer in high-volume semiconductor fabrication.
- [1] Matero R, Haukka S, Tuominen M. High Growth Rate SiO₂ by Atomic Layer Deposition. ECS Transactions. 2008;13(1):453-458. DOI: 10.1149/1.2911529. View Source
- [2] US Patent US20090209081A1. Matero R, Haukka SP. Silicon Dioxide Thin Films by ALD. Filed 2008-12-18, published 2009-08-20. Assignee: ASM IP Holding BV. View Source
- [3] Roh H, Kim HL, Khumaini K, Son H, Shin D, Lee WJ. Effect of deposition temperature and surface reactions in atomic layer deposition of silicon oxide using Bis(diethylamino)silane and ozone. Applied Surface Science. 2022;571:151231. DOI: 10.1016/j.apsusc.2021.151231. View Source
- [4] Thin Solid Films. Non-heating atomic layer deposition of SiO₂ using tris(dimethylamino)silane and plasma-excited water vapor. 2012;525:73-76. Burton et al. reported TDMAS GPC of 0.08 nm/cycle with H₂O₂ at 150 °C [cited therein]. View Source
